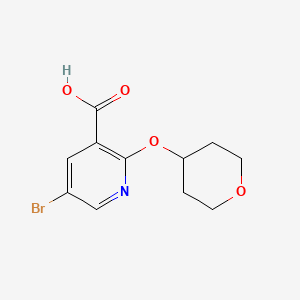![molecular formula C21H23NO4 B1393563 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 899762-66-4](/img/structure/B1393563.png)
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (IPMPPCA) is a small molecule that has been extensively studied in the field of organic chemistry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, IPMPPCA has been found to have a wide range of biological activities and has been studied for its potential use as a therapeutic agent.
科学研究应用
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the mechanism of enzyme-catalyzed reactions. It has also been used to study the mechanism of action of various drugs, as well as to study the structure-activity relationships of various compounds. In addition, 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been studied for its potential use in the development of new drugs and drug delivery systems.
作用机制
The mechanism of action of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. The inhibition of these enzymes results in the reduction of inflammation and pain, which is the primary mechanism of action of many anti-inflammatory drugs.
Biochemical and Physiological Effects
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been found to inhibit the release of histamine, which is involved in the allergic response. It has also been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
实验室实验的优点和局限性
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. In addition, it is a relatively stable compound and is not easily degraded by heat or light. However, 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is not soluble in water, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid. One potential direction is to further investigate its mechanism of action, as well as its effects on various biochemical and physiological processes. In addition, further research could be conducted on its potential use in the development of new drugs and drug delivery systems. Finally, further research could be conducted on its potential use in the treatment of various diseases, such as cancer and inflammation.
合成方法
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be synthesized using a variety of methods. The most common synthesis method is the Grignard reaction, which is a classical organic reaction in which an alkyl or aryl halide reacts with magnesium metal to give an organomagnesium compound. This organomagnesium compound can then be reacted with an aldehyde or ketone to form the desired product. Other methods of synthesis include the use of organolithium reagents, the use of organocuprates, and the use of organoiron reagents.
属性
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELIEVTZHBOVCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

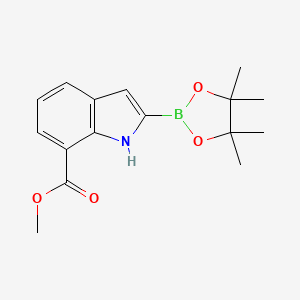

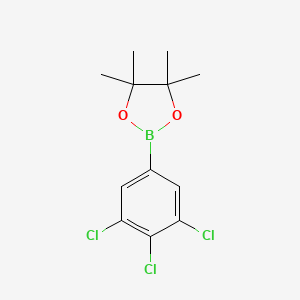

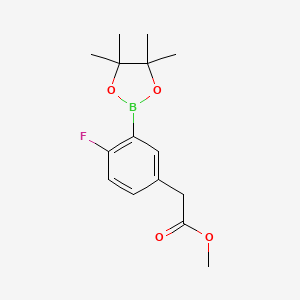
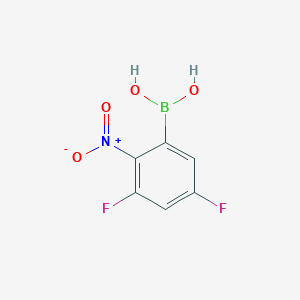
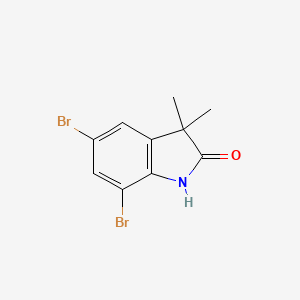
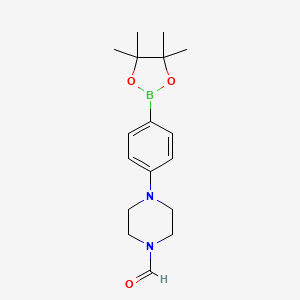
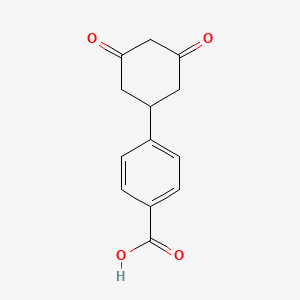
![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)

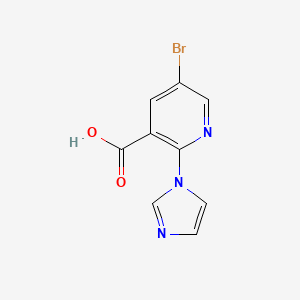
![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)
